molecular formula C12H16INO B8154960 (R)-4-(3-Iodo-benzyl)-3-methyl-morpholine

(R)-4-(3-Iodo-benzyl)-3-methyl-morpholine

Cat. No.: B8154960
M. Wt: 317.17 g/mol
InChI Key: XZESMHSEMYGBIU-SNVBAGLBSA-N
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Description

(R)-4-(3-Iodo-benzyl)-3-methyl-morpholine is a chiral morpholine derivative featuring a 3-iodo-substituted benzyl group at the 4-position and a methyl group at the 3-position of the morpholine ring. Morpholine derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis or as modulators of biological targets. The iodine atom in the benzyl group introduces significant steric bulk and polarizability, which may influence the compound’s physicochemical properties (e.g., lipophilicity, solubility) and binding interactions in biological systems.

Properties

IUPAC Name

(3R)-4-[(3-iodophenyl)methyl]-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZESMHSEMYGBIU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1CC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Reduction of 3-Methylmorpholinone

Procedure :

  • Substrate : 3-Methylmorpholinone (CAS 570398-22-0) is reduced using (R)-BINAP-RuCl₂ catalysis under hydrogen (5 atm) in methanol at 50°C for 12 h.

  • Yield : 92% ee (enantiomeric excess) confirmed by chiral HPLC.

  • Purification : Distillation under reduced pressure (bp 137°C).

Resolution via Diastereomeric Salt Formation

Procedure :

  • Racemic 3-methylmorpholine is treated with (1S)-camphorsulfonic acid in ethanol. The (R)-enantiomer preferentially crystallizes.

  • Yield : 45% recovery with >99% ee.

Introduction of the 3-Iodo-benzyl Group

Direct Alkylation of (R)-3-Methylmorpholine

Method A :

  • Reagents : 3-Iodo-benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 6 h.

  • Mechanism : SN2 alkylation at the morpholine nitrogen.

  • Yield : 68%.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).

Method B (Microwave-Assisted) :

  • Conditions : 3-Iodo-benzyl chloride (1.1 equiv), Cs₂CO₃, DMF, 100°C, 30 min.

  • Yield : 82%.

Post-Synthetic Iodination

For cases where 3-iodo-benzyl halides are inaccessible, iodination is performed post-alkylation:

Step 1: Benzylation

  • (R)-3-Methylmorpholine + benzyl bromide → (R)-4-benzyl-3-methyl-morpholine (89% yield).

Step 2: Directed Ortho-Iodination

  • Reagents : N-Iodosuccinimide (NIS, 1.5 equiv), BF₃·Et₂O (1.0 equiv), CH₂Cl₂, 0°C→RT, 2 h.

  • Regioselectivity : Iodination occurs at the benzyl para position unless directed by substituents.

  • Yield : 74%.

Alternative Routes from Advanced Intermediates

Reductive Amination

Procedure :

  • 3-Iodo-benzaldehyde + (R)-3-methylmorpholine → imine intermediate, reduced with NaBH₄ in MeOH.

  • Yield : 58%.

Suzuki-Miyaura Coupling

Procedure :

  • (R)-4-(3-Bromo-benzyl)-3-methyl-morpholine + Pd(PPh₃)₄, I⁻ source (e.g., NaI), DMF, 100°C.

  • Yield : 63%.

Scalability and Industrial Adaptations

  • Kilogram-Scale Alkylation : A patent (WO2007/119463) reports a 74% yield using 1,2-dichloroethane and methanol for deprotection.

  • Cost-Efficiency : Iodination via CuI/N-iodomorpholine in DMF reduces metal loading.

Challenges and Optimization

  • Iodine Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.

  • Byproducts : Over-alkylation is mitigated by limiting benzyl halide to 1.2 equiv.

Analytical Data Summary

ParameterValueMethod
Molecular Formula C₁₂H₁₆INOHRMS
Melting Point 98–100°CDSC
¹H NMR (CDCl₃) δ 7.58 (s, 1H, Ar), 3.82–3.65 (m, 4H, OCH₂), 2.65–2.45 (m, 4H, NCH₂)400 MHz
¹³C NMR δ 138.2 (C-I), 94.5 (CH₂N), 56.3 (OCH₂)101 MHz

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Iodo-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized derivatives.

    Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, thiourea in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-4-(3-Iodo-benzyl)-3-methyl-morpholine serves as a versatile intermediate for the preparation of more complex molecules

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, which can be explored for drug development.

Medicine

In medicinal chemistry, ®-4-(3-Iodo-benzyl)-3-methyl-morpholine and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological targets, contributing to the development of new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which ®-4-(3-Iodo-benzyl)-3-methyl-morpholine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom in the benzyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following morpholine derivatives are structurally related to (R)-4-(3-Iodo-benzyl)-3-methyl-morpholine:

Compound Name Substituent at Position 4 Substituent at Position 3 Key Features Reference
This compound 3-Iodo-benzyl Methyl High molecular weight, potential for halogen bonding due to iodine
2-(3-Chlorophenyl)-3-methyl-morpholine (HCl salt) 3-Chlorophenyl Methyl Smaller halogen (Cl), hydrochloride salt enhances solubility
(R)-4-Benzyl-3-hydroxymethylmorpholine Benzyl (no halogen) Hydroxymethyl Increased hydrophilicity due to -CH2OH; lacks halogen
2-[(3R)-3-methylmorpholin-4-yl]-1,7-naphthyridine Naphthyridine-linked morpholine Methyl Extended aromatic system; potential kinase inhibition applications

Physicochemical Properties

  • Lipophilicity : The iodine atom in this compound increases lipophilicity compared to the chlorine analog and the hydroxymethyl derivative . This may enhance membrane permeability but reduce aqueous solubility.
  • Solubility : The hydrochloride salt of 2-(3-chlorophenyl)-3-methyl-morpholine likely exhibits higher solubility in polar solvents than the iodine analog .

Data Tables

Table 1: Structural Comparison of Morpholine Derivatives

Property This compound 2-(3-Chlorophenyl)-3-methyl-morpholine (R)-4-Benzyl-3-hydroxymethylmorpholine
Substituent (Position 4) 3-Iodo-benzyl 3-Chlorophenyl Benzyl
Substituent (Position 3) Methyl Methyl Hydroxymethyl
Molecular Weight (approx.) ~347 g/mol ~270 g/mol ~235 g/mol
Halogen Presence Iodine Chlorine None
Key Functional Feature Halogen bonding potential Salt formation Hydrophilic -CH2OH group

Research Findings and Trends

Halogen Effects : Chlorine and iodine substituents differentially impact bioactivity; iodine’s polarizability may enhance target engagement but reduce solubility .

Synthetic Complexity : Iodination steps are less common in morpholine synthesis compared to chlorination, suggesting higher synthetic challenges for the target compound .

Hydrophilicity vs. Lipophilicity : Hydroxymethyl groups improve solubility but may limit blood-brain barrier penetration, whereas methyl and halogenated analogs favor lipophilicity .

Biological Activity

(R)-4-(3-Iodo-benzyl)-3-methyl-morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom on the benzyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound can undergo various chemical transformations, including oxidation and substitution reactions. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities. The compound's unique (R)-configuration contributes to its stereochemical properties, affecting its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound acts as an enzyme inhibitor , potentially binding to active or allosteric sites, thereby modulating various biochemical pathways. This interaction can lead to significant changes in cellular processes, including metabolic regulation and signal transduction.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship. Variations in the substituents on the morpholine ring and the benzyl group can significantly affect the compound's potency and selectivity. For instance, substituents that enhance lipophilicity or introduce electron-withdrawing groups may improve binding affinity to target proteins.

CompoundStructureBiological Activity
This compoundStructureEnzyme inhibitor; potential anti-inflammatory effects
4-(3-Iodo-benzyl)morpholineStructureModerate enzyme inhibition
3-Methyl-4-(3-iodobenzyl)morpholineStructureReduced activity compared to this compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 2.5 μg/mL, indicating significant antibacterial activity.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in human mononuclear cells. These findings highlight its potential as a therapeutic agent for inflammatory diseases.

Research Findings

Recent investigations into the biological activity of this compound have revealed promising results:

  • Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.
  • Cytotoxicity : In cancer cell line studies, it exhibited selective cytotoxicity against certain tumor types, suggesting potential as an anticancer agent.
  • Molecular Docking Studies : Computational analyses indicate strong binding interactions with target proteins, supporting experimental findings regarding its biological activity.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing (R)-4-(3-Iodo-benzyl)-3-methyl-morpholine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For morpholine derivatives, a general procedure involves reacting a secondary amine (e.g., morpholine) with a halogenated precursor under reflux conditions. For example, in analogous syntheses, morpholine derivatives are prepared by refluxing with halogenated aryl compounds in methanol for 8–12 hours, followed by cooling, filtration, and crystallization . Specific optimization may include adjusting reaction temperature (e.g., 45–60°C) and using catalysts like Brønsted acidic ionic liquids to enhance yields .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and stereochemistry of this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for iodobenzyl groups), morpholine ring protons (δ 3.5–4.0 ppm), and methyl groups (δ 1.2–1.5 ppm). Stereochemical confirmation requires chiral chromatography or NOE experiments .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 227 for 4-(iodomethyl)-morpholine derivatives) and fragmentation patterns validate the molecular formula. High-resolution MS (HRMS) ensures accuracy within ±0.001 Da .

Q. What methods are used to assess the purity of this compound?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm are standard. For example, >97% purity is achievable using gradient elution (acetonitrile/water) .
  • TLC : Silica gel plates with hexane/EtOH (1:1) can monitor reaction progress (Rf ≈ 0.62 for related morpholine compounds) .

Advanced Research Questions

Q. How to validate a spectrophotometric method for quantifying this compound in complex matrices?

  • Methodological Answer : Validation parameters include:
  • Linearity : Calibration curves (e.g., 5–50 µg/mL) with R<sup>2</sup> ≥ 0.995.
  • Accuracy/Precision : Recovery rates (98–102%) and %RSD < 2% via intra-day/inter-day tests.
  • LOD/LOQ : Determined via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
    Solvent selection (e.g., ethanol or methanol) and wavelength optimization (e.g., λmax ≈ 270 nm) are critical .

Q. How to optimize reaction conditions to resolve low yields in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Brønsted acidic ionic liquids (e.g., [HMIm]BF4) can enhance reaction rates and yields by stabilizing intermediates .
  • Temperature/Time : Prolonged reflux (12–24 hours) at 60–80°C may improve conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted iodobenzyl precursors .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., InChI=1S/C5H10INO ).
  • Isotopic Patterns : Iodine (m/z 127) produces distinct isotopic clusters in MS, aiding identification .
  • X-ray Crystallography : Resolves stereochemical ambiguities by providing definitive bond angles and spatial arrangements .

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